molecular formula C18H18ClN3O3 B2603337 3-[3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 941233-71-2

3-[3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid

Cat. No. B2603337
CAS RN: 941233-71-2
M. Wt: 359.81
InChI Key: XBWYBPNCGFNAKP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their chemical environment .


Chemical Reactions Analysis

Pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . Among all the tested compounds, one compound showed optimal COX-2 inhibitory potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using techniques such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their chemical environment .

Scientific Research Applications

Antimicrobial and Anticancer Activity

A series of compounds, including derivatives related to the specified chemical structure, have been synthesized and evaluated for their potential antimicrobial and anticancer activities. Notably, certain derivatives have demonstrated higher anticancer activity compared to reference drugs such as doxorubicin, indicating their potential as effective anticancer agents. Additionally, these compounds have shown good to excellent antimicrobial activity, highlighting their potential in combating various microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking Studies

Further research has involved molecular docking studies of novel heterocyclic compounds, incorporating elements of the specified chemical structure, to explore their anticancer and antimicrobial properties. These studies have provided promising insights into the compounds' mechanisms of action and their potential applications in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Heterocyclic Synthesis

The chemical structure has also been utilized as a building block in the synthesis of various heterocyclic compounds. These synthetic endeavors have led to the development of new substituted compounds with potential applications in medicinal chemistry, further expanding the scope of research and development in this field (Fikry, Ismail, Said, & Hafez, 2015).

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse, given their wide range of pharmacological activities . For instance, some pyrazole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Future Directions

The future directions in the study of pyrazole derivatives are promising. Given their wide range of pharmacological activities, they are likely to continue attracting the attention of many researchers . Further studies could focus on exploring their potential in various therapeutic categories .

properties

IUPAC Name

3-[3-(4-chlorophenyl)-2-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-3-14-16(11-4-6-12(19)7-5-11)17-20-10(2)13(8-9-15(23)24)18(25)22(17)21-14/h4-7,21H,3,8-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWLMODQHNTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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